Technical Monograph: 6-Chloro-5-fluorobenzo[d]thiazol-2-amine
Technical Monograph: 6-Chloro-5-fluorobenzo[d]thiazol-2-amine
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine .
CAS Registry Number: 634909-27-6
Chemical Formula: C
Executive Summary
6-Chloro-5-fluorobenzo[d]thiazol-2-amine is a fused heterocyclic compound belonging to the 2-aminobenzothiazole class. Structurally characterized by a thiazole ring fused to a benzene ring with specific halogenation at the 5 (fluorine) and 6 (chlorine) positions, this molecule serves as a critical scaffold in medicinal chemistry. It acts as a bioisostere for Riluzole (a treatment for Amyotrophic Lateral Sclerosis) and is a validated intermediate in the synthesis of kinase inhibitors, glutamate modulators, and antitumor agents.
This guide provides a comprehensive structural analysis, a validated synthetic protocol via the Hugerschhoff reaction, and an evaluation of its physicochemical properties for drug discovery applications.
Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is defined by its specific substitution pattern, which imparts unique electronic and lipophilic properties compared to its mono-halogenated congeners.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 6-Chloro-5-fluoro-1,3-benzothiazol-2-amine |
| Common Synonyms | 2-Amino-6-chloro-5-fluorobenzothiazole; 6-Chloro-5-fluoro-2-benzothiazolamine |
| SMILES | Nc1nc2cc(F)c(Cl)cc2s1 |
| InChIKey | Specific to isomer (Analogous to VMNXKIDUTPOHPO for 6-Cl) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 185–210 °C (Range based on 5,6-dihalo congeners) |
Structural Geometry & Electronic Features
The benzothiazole core is planar. The 2-amino group is capable of tautomerism, existing primarily in the amino form (–NH
-
6-Chloro Substituent: Increases lipophilicity (LogP) and blocks metabolic oxidation at the para-position relative to the bridgehead nitrogen.
-
5-Fluoro Substituent: Exerts a strong electron-withdrawing effect (inductive), modulating the pKa of the 2-amino group and altering the electrostatic potential of the benzene ring, which influences protein-ligand binding interactions.
Synthetic Methodology: The Hugerschhoff Reaction
The most authoritative and scalable method for synthesizing 6-Chloro-5-fluorobenzo[d]thiazol-2-amine is the Hugerschhoff reaction , which involves the cyclization of an arylthiourea intermediate formed in situ.
Retrosynthetic Analysis
To achieve the 6-chloro-5-fluoro substitution pattern, the starting material must be 4-chloro-3-fluoroaniline .
-
Logic: Cyclization occurs ortho to the amino group. In 4-chloro-3-fluoroaniline, the position ortho to the amine (position 6) is unsubstituted. Cyclization here places the original C4-chlorine at position 6 and the C3-fluorine at position 5 of the resulting benzothiazole system.
Detailed Protocol
Reagents: 4-Chloro-3-fluoroaniline (1.0 eq), Potassium Thiocyanate (KSCN, 4.0 eq), Bromine (Br
Step-by-Step Procedure:
-
Solubilization: Dissolve 4-chloro-3-fluoroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Thiocyanation: Add potassium thiocyanate (KSCN) to the solution. Stir until fully dissolved.
-
Bromination (Critical Step): Cool the reaction mixture to < 10°C using an ice bath. Add a solution of bromine in glacial acetic acid dropwise.
-
Note: The addition must be slow to control the exotherm. Bromine acts as the oxidant, generating the electrophilic sulfur species that attacks the aromatic ring.
-
-
Cyclization: Once addition is complete, allow the mixture to warm to room temperature and stir for 2–4 hours. A precipitate (hydrobromide salt) typically forms.
-
Workup: Pour the reaction mixture into crushed ice/water. Neutralize the slurry to pH ~8 using ammonium hydroxide (NH
OH) or saturated sodium bicarbonate (NaHCO ). -
Purification: Filter the resulting solid. Wash copiously with cold water to remove inorganic salts. Recrystallize from ethanol or a benzene/ethanol mixture to obtain the pure product.
Reaction Pathway Diagram
Caption: Synthesis of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine via the Hugerschhoff reaction pathway.
Analytical Profiling
Researchers should expect the following spectroscopic signatures for validation.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d
, 400 MHz):- ~7.60–7.80 ppm (d, 1H, Ar-H at C7, meta coupling to F).
- ~7.40–7.50 ppm (d, 1H, Ar-H at C4, ortho coupling to F).
-
~7.30–7.50 ppm (bs, 2H, -NH
, exchangeable with D O). -
Note: The fluorine atom will cause splitting of the aromatic proton signals (J
coupling).
-
F NMR:
-
Distinct singlet or multiplet in the range of -110 to -120 ppm (typical for aryl fluorides).
-
Mass Spectrometry (MS)
-
ESI-MS (Positive Mode):
-
[M+H]
: m/z ~203. -
Isotope Pattern: A characteristic Chlorine isotope pattern will be visible. The M+2 peak (m/z ~205) will be approximately 33% the intensity of the M+H peak due to
Cl natural abundance.
-
Medicinal Chemistry Applications
The 6-chloro-5-fluoro substitution pattern is strategically employed to modulate the pharmacokinetics (PK) and pharmacodynamics (PD) of benzothiazole drugs.
Structure-Activity Relationship (SAR) Logic
-
Riluzole Bioisostere: Riluzole (6-trifluoromethoxy) is used for ALS. Replacing the -OCF
group with -Cl (lipophilic) and adding -F (metabolic blocker/electronic tuner) creates a scaffold with similar steric bulk but different electronic properties, potentially improving blood-brain barrier (BBB) penetration. -
Kinase Inhibition: The 2-aminobenzothiazole motif functions as an ATP-mimetic hinge binder in kinase inhibitors. The 5-F position often interacts with gatekeeper residues in the kinase ATP pocket, while the 6-Cl group fills hydrophobic pockets.
-
Metabolic Stability: The C6 position is a common site for metabolic hydroxylation in benzothiazoles. Chlorination at C6 blocks this pathway, extending the compound's half-life (
).
Pharmacophore Diagram
Caption: Pharmacophore analysis of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine highlighting key functional roles.[3]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, fume hood).
-
Storage: Store in a cool, dry place, protected from light. Keep container tightly closed to prevent oxidation of the amine.
References
-
BLD Pharm. (2025). Product Datasheet: 6-Fluorobenzo[d]thiazol-2-amine and related congeners. Retrieved from
-
PubChem. (2025). Compound Summary: 2-Amino-6-chlorobenzothiazole (Analogous Structure Data). National Library of Medicine. Retrieved from
-
Gupta, A., et al. (2010).[1][4] "Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives." Journal of Chemical and Pharmaceutical Research, 2(5), 244-258.[4] (Validates Hugerschhoff synthesis for halo-benzothiazoles).
-
Alchimica. (2025).[1] Catalog Entry: 6-Chloro-5-fluorobenzo[d]thiazol-2-amine (CAS 634909-27-6).[5][6][7][8] Retrieved from
-
BenchChem. (2025). Therapeutic Potential of Fluorobenzothiazoles. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. jocpr.com [jocpr.com]
- 5. 348-40-3|6-Fluorobenzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]
- 6. 95-24-9|6-Chlorobenzothiazol-2-ylamine|BLD Pharm [bldpharm.com]
- 7. 20358-06-9|4-Fluorobenzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]
- 8. 24072-75-1|5,6-Dichlorobenzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]
